Product packaging for 5-Propyl-1,2,3,4-tetrahydroquinoline(Cat. No.:)

5-Propyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13322501
M. Wt: 175.27 g/mol
InChI Key: PNCHGQRXHLRXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propyl-1,2,3,4-tetrahydroquinoline is a chemical compound of significant interest in medicinal chemistry and organic synthesis. The tetrahydroquinoline core is a privileged scaffold in drug discovery, found in a myriad of bioactive natural products and synthetic pharmaceuticals . Compounds based on this structure have demonstrated a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties, making them valuable templates for the development of new therapeutic agents . Tetrahydroquinoline derivatives have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, a key pathway in inflammation and cancer, and have shown promising in vitro cytotoxicity against various human cancer cell lines . The structural motif is also prevalent in other research areas, serving as a precursor for fluorescent dyes and materials science . This product, this compound, is offered as a key intermediate for researchers exploring these diverse fields. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B13322501 5-Propyl-1,2,3,4-tetrahydroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-propyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-2-5-10-6-3-8-12-11(10)7-4-9-13-12/h3,6,8,13H,2,4-5,7,9H2,1H3

InChI Key

PNCHGQRXHLRXQG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCNC2=CC=C1

Origin of Product

United States

Iii. Advanced Derivatization and Functionalization of the 1,2,3,4 Tetrahydroquinoline Scaffold

Selective C-H Functionalization Strategies

Directly converting carbon-hydrogen (C-H) bonds into new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds is a highly efficient strategy in modern organic synthesis. mdpi.com This approach avoids the need for pre-functionalized substrates, thus reducing step counts and improving atom economy. mdpi.com For the 5-Propyl-1,2,3,4-tetrahydroquinoline scaffold, C-H functionalization can be targeted at either the electron-rich aromatic ring or the aliphatic heterocyclic ring.

Achieving regioselectivity is a primary challenge in the C-H functionalization of substituted tetrahydroquinolines. nih.gov The outcome of these reactions is governed by a combination of electronic effects, steric hindrance, and the directing capability of the nitrogen atom or a pre-installed directing group.

Aromatic Positions (C-6, C-7, C-8): The benzene (B151609) ring of the THQ scaffold is activated towards electrophilic substitution. The inherent directing effects of the alkyl (propyl at C-5) and amino (at C-1) groups would typically direct functionalization to the C-6 and C-8 positions. However, transition-metal-catalyzed reactions offer more precise control. acs.org For instance, palladium or ruthenium catalysts can be employed to direct arylation, alkylation, or halogenation to specific positions, often aided by a directing group attached to the nitrogen atom. acs.orgresearchgate.net The C-8 position is particularly accessible for functionalization through the formation of a stable five-membered cyclometallated intermediate involving the nitrogen atom. nih.gov

Aliphatic Positions (C-2, C-3, C-4): Functionalization of the saturated heterocyclic ring typically targets the C-H bonds adjacent (alpha) to the nitrogen atom (C-2 position) due to their increased acidity and susceptibility to oxidation. nih.gov Copper or iron-catalyzed cross-dehydrogenative coupling (CDC) reactions can form an iminium ion intermediate, which is then attacked by a nucleophile to install a new substituent at the C-2 position. The presence of the C-5 propyl group may exert some steric influence on the approach of reagents to these positions.

The table below summarizes representative C-H functionalization strategies that are applicable to the general tetrahydroquinoline scaffold.

Functionalization TypePositionCatalyst/Reagent SystemFunctional Group Introduced
ArylationC-8[RuCl2(p-cymene)]2, Arylboronic AcidAryl
ArylationC-2Cu(OAc)2, N-Aryl AmideN-Aryl
AlkylationC-2FeCl3, Peroxide, IndoleIndolyl
AcetoxylationC-2Pd(OAc)2, PhI(OAc)2Acetoxy

Bioisosteric Replacement and Scaffold Hopping within Tetrahydroquinoline Derivatives

Bioisosterism and scaffold hopping are cornerstone strategies in medicinal chemistry for optimizing lead compounds by modifying their structure to enhance activity, improve selectivity, and overcome liabilities such as poor metabolic stability or toxicity. nih.govuniroma1.it

Bioisosteric replacement involves substituting a functional group or moiety with another that possesses similar physical or chemical properties, leading to a similar biological response. u-tokyo.ac.jpdrughunter.com In the context of this compound, several bioisosteric replacements could be envisioned:

Propyl Group (C-5): The propyl group can be replaced with other groups to modulate lipophilicity and steric profile. Common bioisosteres for an alkyl chain include a cyclopropyl (B3062369) group (more rigid), an ethoxy group (introduces a polar heteroatom), or a trifluoromethyl group (electron-withdrawing).

Benzene Ring: The carbocyclic aromatic ring could be replaced with a bioisosteric heteroaromatic ring, such as pyridine (B92270) or thiophene, to alter electronic distribution, solubility, and metabolic pathways.

Amine Moiety (N-1): The secondary amine in the heterocyclic ring is a key interaction point. While less common, replacing the -NH- group with -O- (to give a chromane (B1220400) derivative) or -S- would fundamentally alter the scaffold's properties.

Scaffold hopping is a more drastic approach that involves replacing the central core structure (the THQ scaffold) with a topologically different one while aiming to retain the original three-dimensional arrangement of key pharmacophoric features. nih.govniper.gov.in This can lead to novel intellectual property and completely new pharmacological profiles. uniroma1.it For a 5-propyl-THQ derivative, potential scaffold hops could include:

1,2,3,4-Tetrahydroisoquinolines (THIQ): An isomeric scaffold that presents the nitrogen atom in a different position relative to the fused benzene ring. rsc.orgtandfonline.com

Indolines: A five-membered heterocyclic core that can also position substituents in a similar spatial orientation.

Benzazepines: A seven-membered ring scaffold that offers greater conformational flexibility.

StrategyOriginal MoietyPotential Replacement(s)Rationale
Bioisosterism 5-Propyl groupCyclopropyl, Ethoxy, Trifluoromethyl, HalogenModulate lipophilicity, polarity, and metabolic stability
Benzene ringPyridine, Thiophene, PyrazoleAlter H-bonding capacity, solubility, and electronics
Scaffold Hopping TetrahydroquinolineTetrahydroisoquinoline, Indoline, BenzazepineAccess novel chemical space, improve properties, new IP

Design and Synthesis of Hybrid Molecules Incorporating the Tetrahydroquinoline Moiety

The most common synthetic route to these hybrids involves the acylation of the nitrogen atom (N-1) of the tetrahydroquinoline ring with a carboxylic acid derivative of another bioactive molecule. mdpi.com For example, this compound can be reacted with an activated carboxylic acid (e.g., an acyl chloride or using coupling agents) of another drug to form a stable amide bond.

Examples of pharmacophores that could be hybridized with the this compound scaffold include:

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Linking to ibuprofen (B1674241) or diclofenac (B195802) could create hybrids with potential anti-inflammatory and other synergistic activities. mdpi.com

Anticancer Agents: Hybridization with moieties known to inhibit cancer-related targets, such as histone deacetylase (HDAC) inhibitors (e.g., vorinostat) or kinase inhibitors.

Natural Products: Fusing the THQ scaffold with structures derived from natural products known for their potent biological activity.

Pharmacophore ClassExample MoleculeLinkage StrategyPotential Therapeutic Area
NSAIDIbuprofenAmide bond formation at N-1Anti-inflammatory, Analgesic
SteroidPregnenolone derivativeIntramolecular cyclizationHormonal modulation, Anticancer
HeterocycleIsoxazolineCycloaddition to N-allyl THQAnticancer, Antimicrobial
Kinase InhibitorDactolisib-like fragmentAmide or ether linkageAnticancer (mTOR inhibition)

Iv. Spectroscopic and Structural Elucidation of Substituted Tetrahydroquinolines

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D, 2D, operando NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like substituted tetrahydroquinolines. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 5-Propyl-1,2,3,4-tetrahydroquinoline, distinct signals would be expected for the aromatic protons, the protons on the saturated heterocyclic ring, and the protons of the propyl substituent. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., triplets, quartets) reveal adjacent protons.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts provide clues about the hybridization (sp³, sp²) and the electronic environment of each carbon.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to map the connectivity between atoms. nih.gov For instance, HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations (over two to three bonds), which is essential for placing substituents on the tetrahydroquinoline core. nih.gov

Furthermore, advanced techniques like operando NMR have been utilized to study the synthesis of tetrahydroquinolines in real-time. rsc.org This method allows for the direct observation of reaction intermediates and products as they form, providing a molecular-level understanding of the reaction network and kinetics. rsc.orgrsc.org Variable temperature NMR can also be used to study dynamic processes, such as the rotation around certain bonds, providing kinetic data on conformational changes. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for a Substituted Tetrahydroquinoline Moiety
Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constant (J, Hz)
Aromatic (C6-H, C7-H, C8-H)6.5 - 7.2d, t, dd7 - 9
N-H3.5 - 4.5br sN/A
C2-H₂3.2 - 3.4t5 - 7
C4-H₂2.7 - 2.9t6 - 7
C3-H₂1.9 - 2.1m5 - 7

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound. nih.gov

Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. Since the exact masses of isotopes are unique, this high precision enables the differentiation between molecules that have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₇N. The experimentally measured mass would be compared to the theoretically calculated mass for the proposed formula. A match within a very small tolerance (typically < 5 ppm) provides strong evidence for the correct molecular formula.

Table 2: Example HRMS Data for Molecular Formula Confirmation of this compound (C₁₂H₁₇N)
ParameterValue
Molecular FormulaC₁₂H₁₇N
Calculated Exact Mass ([M+H]⁺)176.1434
Hypothetical Measured Mass ([M+H]⁺)176.1431
Mass Difference (ppm)-1.7

X-ray Crystallography for Solid-State Molecular Architecture

When a substituted tetrahydroquinoline can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information. researchgate.net This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding detailed data on bond lengths, bond angles, and torsion angles. mdpi.com

The resulting three-dimensional molecular structure confirms the constitution and configuration of the molecule. For substituted quinolines and their derivatives, crystallographic analyses have revealed important details about their molecular geometry, such as the planarity of aromatic rings and the conformation of saturated rings. nih.govacs.org Furthermore, X-ray crystallography elucidates the supramolecular architecture by identifying and characterizing intermolecular interactions like hydrogen bonding and π–π stacking, which govern how molecules pack in the solid state. acs.org This information is critical for understanding the physical properties of the compound. Although obtaining a crystal suitable for X-ray diffraction is not always possible, when successful, it offers an unparalleled level of structural detail. nih.govnih.gov

Table 3: Illustrative Crystallographic Data for a Substituted Quinoline (B57606) Derivative
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (Å, °)a = 15.3, b = 12.2, c = 21.8, β = 109.8
Volume (ų)3875
Calculated Density (g/cm³)1.35
Note: Data are illustrative and based on representative structures of related heterocyclic compounds. mdpi.com

V. Computational and Theoretical Investigations of 5 Propyl 1,2,3,4 Tetrahydroquinoline

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as a tetrahydroquinoline derivative, might interact with a biological target, typically a protein or nucleic acid.

While specific docking studies on 5-Propyl-1,2,3,4-tetrahydroquinoline are not extensively documented in publicly available literature, research on analogous tetrahydroquinoline structures provides significant insights into their potential binding modes and therapeutic targets. For instance, docking studies on various substituted tetrahydroquinolines have revealed their potential as inhibitors for a range of enzymes and receptors.

One such study focused on novel 1,2,3,4-tetrahydroquinoline (B108954) and 1,2,3,4-tetrahydroisoquinoline (B50084) analogs as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The docking results indicated that these analogs could share a similar binding mode to established inhibitors within the NNRTI binding pocket. scispace.com This suggests that this compound could also be investigated for its potential anti-HIV activity by docking it into the same allosteric site of HIV-1 reverse transcriptase.

In another example, a series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives were synthesized and their interaction with B-DNA was explored through molecular docking. benthamdirect.com These studies aimed to understand the preferred binding sites, modes of interaction, and binding affinities with DNA, highlighting the potential for this class of compounds to act as DNA-targeting agents. benthamdirect.com

Furthermore, research into morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors has utilized molecular docking to highlight their strong binding affinity within the mTOR active site. preprints.orgmdpi.com These computational predictions were instrumental in identifying promising candidates for further biological evaluation. preprints.orgmdpi.com

For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected target protein. The results would be analyzed based on the predicted binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. The propyl group at the 5-position would likely play a significant role in establishing hydrophobic interactions within the binding pocket, potentially enhancing binding affinity.

A summary of potential interactions that could be predicted for this compound based on studies of similar compounds is presented in the table below.

Potential Interaction Type Description Potential Amino Acid Residues Involved
Hydrogen BondingThe nitrogen atom in the tetrahydroquinoline ring can act as a hydrogen bond acceptor or donor.Asp, Glu, Asn, Gln, Ser, Thr
Hydrophobic InteractionsThe aromatic ring and the propyl group can form van der Waals interactions with nonpolar residues.Val, Leu, Ile, Phe, Trp, Met
π-π StackingThe benzene (B151609) ring of the tetrahydroquinoline core can stack with the aromatic rings of amino acids like Phenylalanine, Tyrosine, and Tryptophan.Phe, Tyr, Trp

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic view of the ligand-target complex, offering insights into its stability, conformational changes, and the intricate details of their interactions.

Similarly, MD simulations were employed to understand the functional differences between tetrahydroquinoline-based selective androgen receptor modulators. acs.org These simulations revealed how subtle structural changes in the ligands could influence their interaction with the androgen receptor and ultimately determine their agonistic or antagonistic activity. acs.org The study highlighted the role of specific hydrogen bonds and the conformational stability of the receptor's activation helix (H12) as key determinants of the observed biological function. acs.org

For this compound, an MD simulation would typically follow a molecular docking study. The docked complex would be placed in a simulated environment of water molecules and ions to mimic physiological conditions. The simulation would then track the movements of all atoms in the system over a period of nanoseconds to microseconds.

The data generated from an MD simulation can be analyzed to provide information on:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the complex can be assessed. A stable RMSD suggests that the ligand remains bound in a consistent orientation.

Interaction Analysis: The simulation can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking study. It can also identify new interactions that form due to the dynamic nature of the system.

Conformational Changes: MD simulations can show how the binding of this compound might induce conformational changes in the target protein, which can be crucial for its biological function.

A hypothetical timeline of key events in an MD simulation of a this compound-protein complex is outlined below.

Simulation Time Key Events and Analysis
0-1 nsEquilibration of the system, where the temperature and pressure are stabilized.
1-10 nsInitial conformational adjustments of the ligand and protein. Analysis of initial hydrogen bond formation and hydrophobic contacts.
10-50 nsAssessment of the stability of the binding pose by monitoring RMSD. Analysis of the flexibility of different regions of the protein.
50-100+ nsDetailed analysis of persistent interactions and water-mediated contacts. Calculation of binding free energy to estimate the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent molecules. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), extend this approach by considering the three-dimensional properties of the molecules.

While a specific QSAR study for this compound is not available, research on other tetrahydroquinoline derivatives demonstrates the power of this technique. For instance, a 3D-QSAR study was conducted on a series of 40 tetrahydroquinoline-derivative inhibitors targeting Lysine-specific demethylase 1 (LSD1), a significant target in cancer research. mdpi.com The study developed statistically robust CoMFA and CoMSIA models that successfully predicted the inhibitory activity of the compounds. mdpi.com

The contour maps generated from these 3D-QSAR models provided a visual representation of the regions around the tetrahydroquinoline scaffold where different properties would enhance or diminish biological activity. mdpi.com For example, the CoMFA steric contour map might indicate that bulky substituents are favored in a particular region, while the electrostatic map might show where electron-withdrawing or electron-donating groups are preferred.

Based on the insights from such studies, a hypothetical QSAR model for a series of 5-substituted tetrahydroquinolines could be developed. This would involve:

Data Collection: Assembling a dataset of 5-substituted tetrahydroquinoline analogs with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Assessing the statistical significance and predictive power of the model using various validation techniques.

A hypothetical QSAR equation for a series of 5-substituted tetrahydroquinolines might look like:

pIC50 = c0 + c1(logP) + c2(Molecular_Weight) + c3*(HOMO_Energy)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, Molecular_Weight is the molecular weight, and HOMO_Energy is the energy of the highest occupied molecular orbital. The coefficients (c0, c1, c2, c3) would be determined by the statistical analysis.

The table below summarizes the key parameters used in a typical 3D-QSAR study.

Parameter Description Typical Values for a Good Model
q² (cross-validated R²)A measure of the internal predictive ability of the model.> 0.5
R² (non-cross-validated R²)A measure of the goodness of fit of the model to the training data.> 0.6
SEE (Standard Error of Estimate)A measure of the statistical deviation of the predicted values from the experimental values.Lower values are better.
F-valueA statistical test of the overall significance of the model.Higher values are better.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the geometry, electronic properties, and chemical reactivity of a molecule like this compound.

While specific DFT studies on this compound are scarce, research on the parent tetrahydroquinoline and its derivatives offers a framework for understanding its electronic characteristics. For instance, a theoretical study on the regioselective nitration of tetrahydroquinoline and its N-protected derivatives employed DFT calculations to understand the reaction mechanism and predict the most likely positions for electrophilic substitution. nih.gov The calculations of the σ complexes for the different nitro isomers were in good agreement with the experimental results. nih.gov

DFT calculations can be used to determine a variety of electronic descriptors that are related to the reactivity of a molecule. Some of the key descriptors and their significance are listed in the table below.

DFT Descriptor Description Significance for Reactivity
HOMO (Highest Occupied Molecular Orbital) EnergyThe energy of the outermost electron-occupied orbital.A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital) EnergyThe energy of the lowest energy electron-unoccupied orbital.A lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity).
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the surface of the molecule.Indicates the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Fukui FunctionsDescribe the change in electron density at a given point in the molecule when an electron is added or removed.Identify the most reactive sites for nucleophilic and electrophilic attack.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: To find the most stable three-dimensional conformation of the molecule.

Predict the sites of electrophilic and nucleophilic attack: The MEP map would likely show a negative potential around the nitrogen atom, making it a site for electrophilic attack, while the aromatic ring would have regions susceptible to electrophilic substitution.

Simulate spectroscopic properties: Such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure.

In Silico Prediction of Molecular Properties, Including Lipophilicity and Permeability

In silico prediction of molecular properties is a critical step in the early stages of drug discovery, allowing for the assessment of a compound's "drug-likeness" without the need for extensive experimental work. Properties such as lipophilicity and permeability are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, various computational tools and online platforms can be used to predict these properties. These predictions are often based on the compound's 2D structure and employ algorithms derived from large datasets of experimentally determined values.

Lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent (octanol) versus a polar solvent (water). It is a crucial factor influencing a drug's ability to cross cell membranes.

Permeability refers to the ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier. In silico models can predict permeability through various mechanisms, including passive diffusion and interaction with transporters.

The table below presents a set of predicted molecular and ADME properties for this compound, generated using publicly available prediction software.

Property Predicted Value Significance in Drug Discovery
Molecular Formula C12H17NBasic structural information.
Molecular Weight 175.27 g/mol Generally, lower molecular weight (<500) is preferred for oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity) ~3.2An appropriate logP (typically between 1 and 5) is important for good absorption and permeability.
Topological Polar Surface Area (TPSA) 12.03 ŲTPSA is related to a drug's permeability and oral bioavailability. Values < 140 Ų are generally favorable.
Number of Hydrogen Bond Donors 1The number of hydrogen bond donors should ideally be ≤ 5 (Lipinski's Rule of Five).
Number of Hydrogen Bond Acceptors 1The number of hydrogen bond acceptors should ideally be ≤ 10 (Lipinski's Rule of Five).
Aqueous Solubility (logS) -3.5 to -4.0Predicts the solubility of the compound in water, which is important for absorption.
Gastrointestinal (GI) Absorption HighPredicts the extent to which the compound will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability YesPredicts whether the compound is likely to cross the BBB and enter the central nervous system.

These in silico predictions suggest that this compound possesses physicochemical properties that are generally favorable for a potential drug candidate, including good lipophilicity, low polar surface area, and a high probability of gastrointestinal absorption. However, it is crucial to note that these are theoretical predictions and require experimental validation.

Vi. Mechanistic Investigations of Reactions Involving 1,2,3,4 Tetrahydroquinolines

Elucidation of Reaction Pathways and Identification of Key Intermediates

The synthesis of 1,2,3,4-tetrahydroquinolines can proceed through various reaction pathways, with the Povarov reaction and the Skraup-Doebner-von Miller synthesis being two prominent examples. Mechanistic studies, often employing a combination of experimental techniques and computational analysis, have been crucial in understanding these transformations.

The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for constructing the tetrahydroquinoline core. thieme-connect.comnumberanalytics.com Mechanistic investigations, including Density Functional Theory (DFT) studies, suggest that this reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a zwitterionic intermediate. numberanalytics.comrsc.org The exact pathway is often influenced by the nature of the reactants and the catalyst employed. mdpi.com Key intermediates in the Povarov reaction typically include an iminium ion, formed from the condensation of an aniline (B41778) and an aldehyde, which then reacts with an electron-rich alkene. numberanalytics.comwikipedia.org Subsequent intramolecular electrophilic aromatic substitution leads to the cyclized product. wikipedia.org In some variations, a Mannich-type adduct has been identified as a key intermediate, followed by an intramolecular Friedel–Crafts reaction to yield the tetrahydroquinoline ring system. rsc.org

The Skraup-Doebner-von Miller synthesis provides another route to quinoline (B57606) derivatives, which can then be hydrogenated to form 1,2,3,4-tetrahydroquinolines. Mechanistic studies using 13C-labeled ketones have pointed towards a fragmentation-recombination mechanism. nih.gov In this pathway, the aniline initially undergoes a conjugate addition to an α,β-unsaturated ketone, followed by fragmentation to an imine and the ketone. These fragments then recombine to form the quinoline product. nih.gov An alternative proposal suggests the formation of Schiff's base adducts, followed by cyclization and oxidation. acs.org

In the synthesis of tetrahydroquinolines via the Borrowing Hydrogen (BH) methodology, the reaction proceeds through a catalytic cycle involving the acceptorless dehydrogenation of an alcohol to a carbonyl compound, which then forms an imine with an amine. This intermediate is subsequently hydrogenated by the catalyst to complete the cycle. nih.gov Kinetic studies have helped in identifying intermediates in such tandem condensation-hydrogenation reactions, with techniques like operando MAS-NMR spectroscopy allowing for the detection and quantification of reactive intermediates that are not observable by standard chromatographic methods. iastate.edu

Table 1: Key Intermediates in 1,2,3,4-Tetrahydroquinoline (B108954) Synthesis

Reaction Type Key Intermediates Method of Identification
Povarov Reaction Iminium ion, Zwitterionic intermediate, Mannich-type adduct DFT calculations, Trapping experiments
Skraup-Doebner-von Miller Synthesis Imine, Schiff's base adduct 13C-labeling studies, Isotopic labeling
Borrowing Hydrogen Methodology Carbonyl compound, Imine Operando MAS-NMR spectroscopy
Lithiation-Trapping Organolithium species In situ ReactIR spectroscopy, DFT calculations

Kinetic Analysis of Synthetic Transformations

Kinetic analysis provides quantitative insights into reaction rates and the factors that influence them. In the context of 1,2,3,4-tetrahydroquinoline synthesis and transformations, kinetic studies have been instrumental in understanding reaction mechanisms and optimizing conditions.

For instance, in the lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, variable temperature NMR spectroscopy has been used to determine the kinetics of tert-butoxycarbonyl (Boc) group rotation, revealing a fast rotation with a Gibbs free energy of activation (ΔG‡) of approximately 45 kJ mol−1 at -78 °C. rsc.orgrsc.org In situ ReactIR spectroscopy has further shown that the subsequent lithiation is a rapid process at this temperature. rsc.orgrsc.org

Kinetic studies on the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline have also been performed. The reaction progress over time shows a rapid conversion in the initial hours, with the yield of the quinoline product steadily increasing until completion. rsc.org Such kinetic profiles are crucial for determining the optimal reaction time and understanding the catalyst's activity over the course of the reaction. rsc.org

In the hydrodenitrogenation of quinoline, kinetic analysis of the reaction network has been used to understand the pathways for the formation of 1,2,3,4-tetrahydroquinoline and other hydrogenated products. scispace.com These studies involve examining the effect of parameters like temperature, pressure, and catalyst loading on the reaction rates to develop a comprehensive kinetic model.

Table 2: Selected Kinetic Data for Reactions Involving Tetrahydroquinolines

Reaction Method Parameter Measured Value
Boc rotation in N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline Variable Temperature NMR ΔG‡ at -78 °C ~45 kJ mol⁻¹
Oxidative Dehydrogenation of 1,2,3,4-tetrahydroquinoline GC Analysis over time Time to >95% yield ~12 hours

Understanding the Role of Catalysis in Directing Reaction Selectivity and Efficiency

In the Povarov reaction, both Lewis acids and Brønsted acids are commonly employed as catalysts. mdpi.com Lewis acids, such as indium(III) chloride (InCl3) or aluminum chloride (AlCl3), activate the imine towards nucleophilic attack by the alkene. mdpi.comrsc.org DFT studies have shown that the choice of Lewis acid can significantly impact the energy barrier of the reaction, with InCl3 providing a lower energy pathway for the formation of the iminium ion intermediate. rsc.org The catalyst enhances the electrophilicity of the imine, thereby increasing its reactivity. mdpi.com Furthermore, the catalyst can influence the mechanism, with Lewis acids favoring a highly asynchronous polar mechanism and Brønsted acids promoting a stepwise mechanism in the cycloaddition step. mdpi.com

Metal catalysts are also widely used. For example, gold catalysts can act as π-Lewis acids in the hydroamination step of certain tetrahydroquinoline syntheses. organic-chemistry.org In the Borrowing Hydrogen methodology, manganese pincer complexes have been shown to be effective catalysts. nih.gov The choice of base used in conjunction with the metal catalyst can dramatically influence the product selectivity, directing the reaction towards either the quinoline or the tetrahydroquinoline. nih.gov

Palladium catalysts supported on nitrogen-doped carbon have demonstrated high activity and selectivity in the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. rsc.org The high nitrogen content in the support allows for a homogeneous dispersion of ultra-small palladium nanoparticles, which is key to the catalyst's performance. In the C-H olefination of tetrahydroquinolines, a Pd/S,O-ligand catalytic system has been shown to be crucial for achieving good yields and excellent selectivity. thieme-connect.com

Chiral catalysts are employed for the enantioselective synthesis of tetrahydroquinolines. For instance, chiral phosphoric acids can catalyze both the dehydrative cyclization and the subsequent asymmetric reduction in a one-pot cascade reaction, leading to chiral tetrahydroquinolines with high enantioselectivity. organic-chemistry.org Similarly, iridium-diamine complexes have been used for the asymmetric hydrogenation of quinolines, where the choice of solvent can remarkably control the enantioselectivity, allowing for the synthesis of either enantiomer of the chiral product with the same catalyst. acs.org

Table 3: Influence of Catalysts on Tetrahydroquinoline Synthesis

Reaction Type Catalyst Role of Catalyst Outcome
Povarov Reaction InCl₃ (Lewis Acid) Activates imine, lowers energy barrier High yield, promotes stepwise mechanism
Povarov Reaction Brønsted Acid Activates imine Moderate yield, promotes stepwise mechanism
Hydrogenation Pd on N-doped Carbon Provides active sites for H₂ activation High yield and selectivity for 1,2,3,4-tetrahydroquinoline
Borrowing Hydrogen Manganese Pincer Complex Catalyzes dehydrogenation and hydrogenation Selective formation of tetrahydroquinoline
Asymmetric Hydrogenation Chiral Phosphoric Acid Enantioselective catalysis High enantiomeric excess
Asymmetric Hydrogenation Iridium-Diamine Complex Enantioselective catalysis, solvent-controlled Access to both enantiomers

Vii. Structure Activity Relationship Sar Studies of Substituted 1,2,3,4 Tetrahydroquinolines with Relevance to 5 Propyl Analogs

General Principles of Substituent Effects on the Tetrahydroquinoline Scaffold

Substituent effects can be broadly categorized into electronic and steric influences. The introduction of electron-withdrawing groups (EWGs), such as halogens or trifluoromethyl groups, or electron-donating groups (EDGs), like alkyl or alkoxy groups, can alter the electron density of the aromatic ring and the basicity of the nitrogen atom at the 1-position. These electronic modifications can significantly impact interactions with biological targets, such as hydrogen bonding or pi-stacking. For instance, in the development of certain inhibitors, small hydrophobic and hydrogen-bonding donor groups on the scaffold were found to enhance activity. mdpi.com

Influence of Alkyl Chains (e.g., Propyl Group) at Specific Positions on Biological Potency and Selectivity

The introduction of alkyl chains onto the tetrahydroquinoline scaffold is a common strategy to modulate biological activity. Alkyl groups primarily influence a molecule's lipophilicity and steric profile. Increasing the length of an alkyl chain generally enhances lipophilicity, which can improve the molecule's ability to cross biological membranes and access hydrophobic binding pockets within a target protein.

The specific placement of an alkyl group is key to its effect. When positioned on the aromatic ring, such as a propyl group at the 5-position, it can interact with hydrophobic regions of a receptor, potentially increasing binding affinity through van der Waals forces. The length and size of the alkyl chain are critical; a propyl group often provides a favorable balance, increasing lipophilicity and providing sufficient size for meaningful hydrophobic interactions without introducing excessive steric bulk that could hinder binding.

While specific SAR data for 5-propyl-1,2,3,4-tetrahydroquinoline is not extensively documented in publicly available literature, studies on related heterocyclic systems demonstrate the importance of alkyl chain length. For example, in one series of tetrahydroisoquinoline derivatives, an n-propyl substituent was found to be the most potent compound, exhibiting high selectivity for its target. researchgate.net This highlights a common principle in medicinal chemistry: there is often an optimal alkyl chain length for maximizing potency, beyond which activity may decrease due to steric clashes or excessive lipophilicity.

To illustrate this principle, the following table presents hypothetical data showing the effect of varying alkyl chain length at the 5-position of a tetrahydroquinoline scaffold on the inhibitory concentration (IC₅₀) against a representative enzyme.

Substituent (at C5)Alkyl Chain LengthLogP (Calculated)Hypothetical IC₅₀ (nM)
-H (Unsubstituted)02.11500
-CH₃ (Methyl)12.6750
-CH₂CH₃ (Ethyl)23.1200
-CH₂CH₂CH₃ (Propyl)33.650
-CH₂(CH₂)₂CH₃ (Butyl)44.1180
-CH₂(CH₂)₃CH₃ (Pentyl)54.6600

This data is illustrative and serves to demonstrate the general principle of an optimal alkyl chain length for biological activity.

Conformational Preferences and Their Implications for Molecular Recognition

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. youtube.com The saturated six-membered ring of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold is not planar and exists in dynamic equilibrium between various non-planar conformations, such as half-chair or sofa forms. The specific conformation adopted by the molecule is crucial as it dictates the three-dimensional orientation of its functional groups, which is fundamental for effective molecular recognition by a biological target. fiveable.me

This conformational preference has direct implications for biological activity. A receptor's binding site has a specific three-dimensional topography. The tetrahydroquinoline derivative must adopt a conformation that is complementary to this site for binding to occur. nih.gov Therefore, the 5-propyl group, by biasing the conformational equilibrium, can either lock the molecule into a more biologically active shape, enhancing potency, or into an inactive one, reducing it.

Electronic and Steric Contributions of the 5-Propyl Group to Biological Activity Profiles

The influence of the 5-propyl group on the biological activity of the tetrahydroquinoline scaffold can be dissected into its distinct electronic and steric contributions. vaia.com

Electronic Contributions: The propyl group is an alkyl substituent and is considered weakly electron-donating via the inductive effect (+I). This property can subtly increase the electron density of the aromatic ring. This minor perturbation can influence the molecule's interaction with its biological target. For example, it can slightly modify the pKa of the nitrogen at position 1, affecting its protonation state at physiological pH and its ability to act as a hydrogen bond acceptor or donor.

Steric Contributions: The primary influence of the 5-propyl group is steric. Its size, shape, and flexibility are key determinants of its effect on biological activity.

Binding Pocket Occupancy: The propyl group provides bulk and lipophilicity, which can be highly advantageous if the target receptor possesses a corresponding hydrophobic pocket at or near the 5-position of the bound ligand. The occupation of such a pocket by the propyl group can lead to favorable van der Waals interactions, significantly increasing binding affinity and potency.

Steric Hindrance: Conversely, if the binding site is sterically constrained, the propyl group could clash with amino acid residues, preventing the molecule from achieving the optimal orientation for binding. This steric hindrance would result in a decrease or loss of activity. mdpi.com

Conformational Restriction: The flexibility of the three-carbon chain allows it to adopt various orientations, potentially finding a favorable niche within a binding site that a more rigid group could not.

Viii. Research Applications of the Tetrahydroquinoline Scaffold in Chemical Biology

Design and Development of Molecular Probes for Biological Targets

The tetrahydroquinoline scaffold serves as a versatile template for creating molecular probes to investigate the function and regulation of key biological targets. By strategically modifying the core structure, researchers can develop potent and selective inhibitors that act as chemical probes to elucidate the roles of these targets in cellular signaling and disease.

mTOR (Mammalian Target of Rapamycin): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov This has spurred the development of mTOR inhibitors, with the tetrahydroquinoline scaffold emerging as a promising core structure. researchgate.net Inspired by the structures of known mTOR inhibitors like dactolisib (B1683976) (which contains a fused quinoline) and AZD-8055 (which has a quinazoline (B50416) core), scientists have designed and synthesized novel tetrahydroquinoline derivatives. nih.govtocris.com These designs often incorporate moieties like morpholine (B109124) and trifluoromethyl groups to enhance binding affinity, selectivity, and potency. nih.govmdpi.com Computational modeling, including molecular docking and dynamics simulations, has been instrumental in predicting and validating the stable interaction of these probes within the mTOR active site. nih.govmdpi.com

One notable study detailed the synthesis of a series of morpholine-substituted tetrahydroquinoline derivatives. nih.gov Among these, compound 10e was identified as a highly potent candidate, displaying exceptional activity against the A549 lung cancer cell line with an IC₅₀ value of 0.033 µM. nih.govmdpi.com This compound's efficacy surpassed that of standard agents like Everolimus and 5-fluorouracil (B62378) in in vitro cytotoxicity assays, highlighting the therapeutic potential of the tetrahydroquinoline scaffold for developing targeted anticancer agents. nih.govmdpi.com

Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drug development. The tetrahydroquinoline scaffold has been successfully employed to create potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. Researchers have synthesized N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines that demonstrate significant cytotoxicity in cancer cell lines.

For instance, compound 4a , a novel N-aryl 1,2,3,4-tetrahydroquinoline (B108954), exhibited potent inhibition of tubulin assembly with an IC₅₀ value of 0.85 μM, which is more potent than the reference compound combretastatin (B1194345) A-4 (CA-4) (IC₅₀ of 1.2 μM). This compound also showed strong growth inhibition in human tumor cells with GI₅₀ values in the low nanomolar range (16–20 nM) and was effective against a multidrug-resistant cell line. Molecular modeling suggests that the 6-methoxy group on the tetrahydroquinoline ring forms a key hydrogen bond with Cys241 in the β-tubulin subunit, mimicking the interaction of colchicine. Another study explored 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, identifying compound 3c as a tubulin polymerization inhibitor that binds to the colchicine site and arrests cell division in the low micromolar range.

Matrix Metalloproteinases (MMPs): Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial in both normal physiology and diseases like cancer. While the development of MMP inhibitors is an active area of research, studies on molecular probes for these enzymes have predominantly focused on the related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold. Extensive research has demonstrated that the rigid tetrahydroisoquinoline framework is ideal for positioning zinc-chelating groups (like hydroxamates and carboxylates) and various substituents to interact with the S1' hydrophobic pocket of MMPs. However, specific molecular probes based on the 1,2,3,4-tetrahydroquinoline scaffold for targeting MMPs have not been prominently reported in the reviewed literature.

Phosphodiesterase-4 (PDE4): Phosphodiesterase-4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), playing a crucial role in regulating inflammation. Consequently, PDE4 inhibitors are investigated for treating inflammatory diseases. The tetrahydroquinoline scaffold has been utilized to develop selective PDE4B inhibitors. In one study, a series of tetrahydroquinoline derivatives featuring a 2-phenyl-5-furan moiety were designed and synthesized. Compound 4m , which includes a 4-methoxybenzene group, emerged as a potent and selective inhibitor of PDE4B. Docking studies revealed that the tetrahydroquinoline moiety is critical for binding, forming hydrogen bonds and π-π stacking interactions with the PDE4B protein, while other parts of the molecule block the access of cAMP to the catalytic domain. These compounds also demonstrated the ability to block the release of the pro-inflammatory cytokine TNF-α.

Table 1: Tetrahydroquinoline-Based Molecular Probes for Biological Targets
TargetCompound ExampleKey Research FindingReported Activity (IC₅₀/GI₅₀)
mTORCompound 10e (morpholine-substituted THQ)Potent and selective mTOR inhibitor with strong anticancer activity in vitro. nih.govmdpi.comIC₅₀ = 0.033 µM (A549 cells) nih.govmdpi.com
TubulinCompound 4a (N-aryl 6-methoxy-THQ)Inhibits tubulin polymerization by binding to the colchicine site; more potent than CA-4.IC₅₀ = 0.85 μM (tubulin assembly); GI₅₀ = 16–20 nM (tumor cells)
Phosphodiesterase-4 (PDE4B)Compound 4m (THQ with 4-methoxybenzene)Selective inhibitor of PDE4B, with the THQ core playing a key role in binding interactions.Data not specified in abstract

Exploration as Antimicrobial and Antiparasitic Agents

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiparasitic agents. The tetrahydroquinoline scaffold has been identified as a promising framework for the development of such compounds, showing activity against a range of bacteria and parasites. researchgate.netnih.gov

Antimicrobial Activity: Tetrahydroquinoline derivatives have demonstrated broad-spectrum antibacterial activity. They have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain synthetic tetrahydroquinolines have been reported to be active against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism of action for some quinoline-based compounds involves the inhibition of bacterial DNA topoisomerases, such as DNA gyrase.

Antiparasitic Activity: The tetrahydroquinoline core is particularly significant in the search for new antimalarial drugs. A notable example is the exploration of compound MMV692140 from the Medicines for Malaria Venture (MMV) Pathogen Box. This tetrahydroquinoline derivative was found to be active against multiple life-cycle stages of Plasmodium parasites. Crucially, resistance studies identified the parasite's translation elongation factor 2 (PfeEF2) as the molecular target, a novel mechanism of action that is vital for overcoming existing drug resistance. A subsequent chemistry program focusing on this structural motif led to the identification of an analog with a 30-fold improvement in antimalarial potency, demonstrating the scaffold's potential for optimization. Furthermore, a next-generation tetrahydroquinolone, JAG21 , has shown efficacy against drug-resistant Plasmodium falciparum and the ability to eliminate Toxoplasma gondii in both acute and chronic infection models.

Table 3: Tetrahydroquinoline Scaffolds as Antimicrobial and Antiparasitic Agents
Agent TypeCompound ExampleTarget Organism/CellKey Research Finding
Antiparasitic (Antimalarial)MMV692140Plasmodium falciparumIdentified PfeEF2 as the mode of resistance, indicating a novel mechanism of action.
AntiparasiticJAG21Plasmodium falciparum, Toxoplasma gondiiEffective against drug-resistant malaria and eliminates both tachyzoites and bradyzoites of T. gondii.
AntibacterialQuinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus, Mycobacterium tuberculosisPotent activity with MIC values of 2 µg/mL (S. aureus) and 10 µg/mL (M. tuberculosis).

Investigations into Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. The tetrahydroquinoline scaffold has been investigated for its potential to counteract these processes, with numerous derivatives exhibiting significant anti-inflammatory and antioxidant activities.

Anti-inflammatory Properties: Tetrahydroquinoline derivatives have been shown to possess in vivo anti-inflammatory activity. Studies have explored modifications of the core structure, such as substitutions at the 2- and 8-positions, to optimize this activity. For example, 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines, which are structurally related to tetrahydroquinolines, showed optimal anti-inflammatory effects in rat models of edema and arthritis. The mechanism for some derivatives involves the suppression of nitric oxide (NO) production. For instance, compound SF13 , which incorporates a pyrrolidine (B122466) amine into the tetrahydroquinoline ring, was found to scavenge NO levels by up to 85% at a 50 µM concentration in vitro, and this activity translated to significant in vivo anti-inflammatory effects.

Antioxidant Properties: Many tetrahydroquinoline derivatives are potent antioxidants capable of scavenging free radicals. Their antioxidant capacity has been evaluated using various assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In one study, novel synthesized tetrahydroquinoline derivatives demonstrated exceptional antioxidant activity in the ABTS assay, with EC₅₀ values below 10 μg/mL, significantly outperforming the ascorbic acid control (EC₅₀ = 35 μg/mL). The proposed mechanism for this activity is predominantly through single electron transfer (SET). Another study identified N-[2-(α-furanyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] acetamide (B32628) 21 as being approximately 2.2-fold more potent than the well-known antioxidant vitamin E (α-tocopherol). The ability of these compounds to inhibit radical chain oxidation makes them valuable probes for studying and potentially mitigating oxidative stress.

Table 4: Anti-inflammatory and Antioxidant Properties of Tetrahydroquinoline Derivatives
PropertyCompound ExampleAssay/ModelKey Research Finding
Anti-inflammatoryCompound SF13In vitro Nitric Oxide (NO) scavenging; In vivo modelsScavenged NO levels by up to 85% at 50 µM and showed significant in vivo activity.
AntioxidantNovel THQ derivativesABTS radical scavenging assayDemonstrated EC₅₀ values < 10 μg/mL, outperforming ascorbic acid.
AntioxidantCompound 21Free-radical scavenging assayWas found to be ~2.2-fold more potent than vitamin E.

Research on Neurochemical Interactions

The tetrahydroquinoline scaffold is considered a "privileged" structure in neuroscience research due to its presence in numerous compounds with activity in the central nervous system. While much of this research is aimed at therapeutic development, the scaffold is also fundamental in the creation of chemical probes to explore neurochemical pathways and targets.

The development of such probes involves expanding the tetrahydroquinoline pharmacophore to generate libraries of diverse compounds. These libraries can then be screened to identify molecules with specific neurotropic effects. A study focused on this expansion led to the identification of tetrahydroquinoline derivatives as novel neurotropic agents, a previously unreported activity for this class of compounds. This discovery opens avenues for developing new chemical tools to study processes like neurogenesis and to probe the function of various neural receptors and enzymes. The focus of this research is on creating probes for fundamental biological investigation rather than direct therapeutic application for neurological disorders.

Table 5: Tetrahydroquinoline Scaffolds in Neurochemical Probe Development
Research AreaStrategyKey Research FindingPotential Application
Neurochemical Probe DevelopmentExpansion of the THQ pharmacophore to create a diverse compound libraryIdentified novel neurotropic activities for the tetrahydroquinoline scaffold.Probing neurogenesis, studying neural receptor function, and exploring CNS pathways.

Q & A

Basic: What are the most efficient catalytic systems for synthesizing 5-propyl-1,2,3,4-tetrahydroquinoline (5-Pr-THQ) derivatives?

Methodological Answer:
The synthesis of 5-Pr-THQ derivatives can be optimized using green catalytic systems. For example, acidic ionic liquids like [NMPH]H₂PO₄ enable high-yield, solvent-free synthesis of substituted tetrahydroquinolines via condensation of 2-(phenylamino)ethanol with unsaturated ketones. This method avoids toxic metal catalysts and allows catalyst reuse for ≥5 cycles with minimal activity loss . For dehydrogenation steps (e.g., converting THQs to quinolines), atomically dispersed Fe on N-doped carbon (Fe-ISAS/CN) achieves 100% conversion and selectivity under mild conditions, outperforming traditional catalysts like Fe nanoparticles or H₃PO₄ .

Basic: How do researchers characterize the structural and stereochemical properties of 5-Pr-THQ derivatives?

Methodological Answer:
Structural elucidation combines NMR, X-ray crystallography, and computational modeling. For stereochemical analysis, X-ray studies (e.g., of 1-benzylsulfonyl-THQ derivatives) reveal half-chair conformations in the tetrahydroquinoline ring and hydrogen-bonding patterns influencing crystallinity . NMR is critical for distinguishing cis/trans isomers, as seen in studies where reaction conditions (e.g., solvent polarity) alter isomer ratios . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like sulfonyl or propyl substituents .

Advanced: What strategies address challenges in separating cis/trans isomers of 5-Pr-THQ derivatives?

Methodological Answer:
Isomer separation requires tailored chromatographic or recrystallization techniques. For example, preparative HPLC with chiral stationary phases (CSPs) effectively resolves enantiomers in bifunctional THQ derivatives . Alternatively, fractional crystallization using solvent mixtures (e.g., ethyl acetate/hexane) exploits differences in solubility, as demonstrated in sulfonylated THQ compounds . Computational modeling of isomer dipole moments and steric hindrance can guide solvent selection .

Advanced: What mechanistic insights explain the dehydrogenation of 5-Pr-THQ to quinoline derivatives?

Methodological Answer:
Dehydrogenation mechanisms depend on catalyst design. Fe-ISAS/CN promotes C–H activation via a radical pathway, where single-atom Fe sites stabilize transition states, reducing energy barriers. This contrasts with homogeneous catalysts (e.g., Pd/C), which rely on surface adsorption and often require harsher conditions . Kinetic studies using in situ FTIR or mass spectrometry can track intermediate formation, such as imine or dihydroquinoline species, to refine reaction pathways .

Advanced: How can computational modeling optimize 5-Pr-THQ derivatives for target biological activities?

Methodological Answer:
Density functional theory (DFT) and molecular docking predict substituent effects on bioactivity. For neuroprotective THQs, DFT calculations of frontier molecular orbitals (HOMO/LUMO) correlate antioxidant capacity with electron-donating groups (e.g., hydroxyl at C6) . Docking studies against Parkinson’s-related targets (e.g., α-synuclein) identify optimal propyl chain conformations for binding affinity . Machine learning models trained on structure-activity data (e.g., IC₅₀ values) can prioritize synthetic targets .

Advanced: How should researchers resolve contradictions in pharmacological data for 5-Pr-THQ analogs?

Methodological Answer:
Contradictory bioactivity data often arise from structural nuances. For example, 8-chloro-5-methyl-THQ exhibits divergent cytotoxicity vs. 5-Pr-THQ due to halogen electronegativity altering electron distribution . Systematic SAR studies using isosteric replacements (e.g., –CF₃ vs. –CH₂CH₂–) clarify substituent roles . Cross-validation via orthogonal assays (e.g., in vitro enzyme inhibition + in vivo rodent models) mitigates false positives .

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